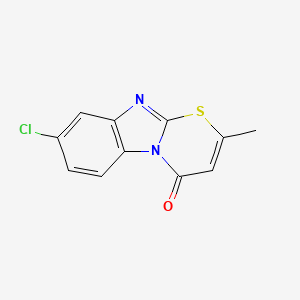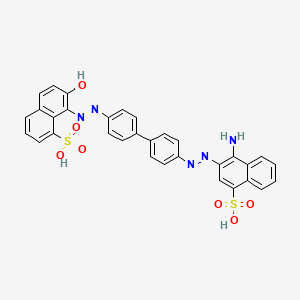
Direct Red 17 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Red 17 free acid, also known as 1-naphthalenesulfonic acid, 4-amino-3-(2-(4’-(2-(2-hydroxy-8-sulfo-1-naphthalenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-, is a synthetic azo dye. It is widely used in the textile industry for dyeing cotton and other cellulosic fibers. This compound is known for its vibrant red color and excellent dyeing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Direct Red 17 free acid typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 2-hydroxy-8-sulfonic acid-1-naphthol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves:
Diazotization: 4-amino-1-naphthalenesulfonic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-8-sulfonic acid-1-naphthol in an alkaline medium to form the final azo dye.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation Products: Various carboxylic acids and quinones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Direct Red 17 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Wirkmechanismus
The mechanism of action of Direct Red 17 free acid involves its ability to form strong interactions with various substrates. The azo group in the compound can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in water. The dye binds to fibers through hydrogen bonding and van der Waals forces, resulting in a strong and stable coloration.
Vergleich Mit ähnlichen Verbindungen
Direct Red 28: Another azo dye with similar applications but different molecular structure.
Direct Red 80: Known for its use in dyeing wool and silk.
Direct Red 81: Used in the textile industry for dyeing cotton and other cellulosic fibers.
Uniqueness: Direct Red 17 free acid is unique due to its specific molecular structure, which provides excellent dyeing properties and stability. Its ability to form strong interactions with various substrates makes it a preferred choice in many industrial applications.
Eigenschaften
CAS-Nummer |
25188-32-3 |
|---|---|
Molekularformel |
C32H23N5O7S2 |
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
4-amino-3-[[4-[4-[(2-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O7S2/c33-31-25-6-2-1-5-24(25)29(46(42,43)44)18-26(31)36-34-22-13-8-19(9-14-22)20-10-15-23(16-11-20)35-37-32-27(38)17-12-21-4-3-7-28(30(21)32)45(39,40)41/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |
InChI-Schlüssel |
XHUNMFDADWPPFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C(=CC=C6)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)



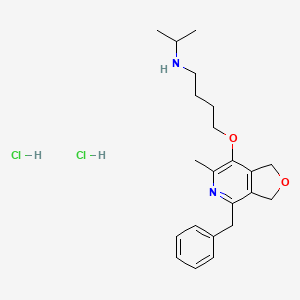

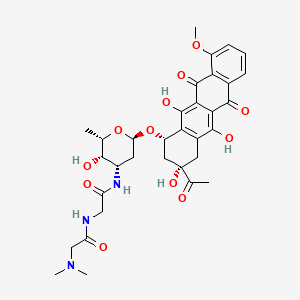
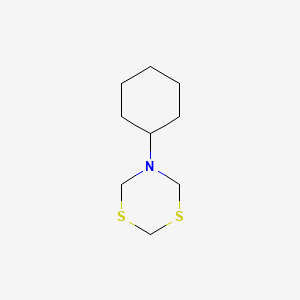
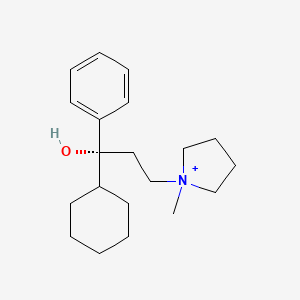
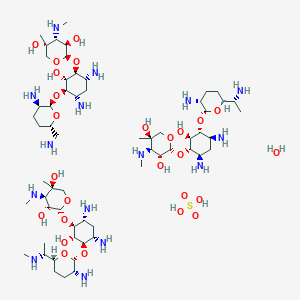
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)

